Xenopsin -

Xenopsin

Catalog Number: EVT-242805
CAS Number:
Molecular Formula: C47H73N13O10
Molecular Weight: 980.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xenopsin is an octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis []. It belongs to the neurotensin/xenopsin family of peptides, showing structural similarities to neurotensin []. While originally discovered in amphibians, Xenopsin-like immunoreactivity has been identified in various mammalian tissues, including the stomach [].

Xenopsin is a subject of research due to its potent effects on various physiological systems, including the gastrointestinal tract, endocrine system, and cardiovascular system [, , ]. It has been implicated in the regulation of gastric acid secretion, hormone release, blood flow, and inflammatory responses [, , ].

Source

Xenopsin was first isolated from the skin of Xenopus laevis, where it is believed to function in photoreception. The peptide's gene has been identified and characterized, revealing its evolutionary significance and widespread presence in various protostome species, including bryozoans and mollusks .

Classification

Xenopsin belongs to the class of G-protein-coupled receptors (GPCRs), specifically categorized under the opsins. It is structurally related to other visual pigments and neuropeptides, which facilitate various physiological responses in organisms.

Synthesis Analysis

Methods

The synthesis of xenopsin typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The process includes:

  1. Resin Loading: The first amino acid is covalently attached to a solid resin.
  2. Deprotection: Protective groups on the amino acid are removed to allow further reactions.
  3. Coupling: The next amino acid is added to the growing chain.
  4. Repetition: Steps 2 and 3 are repeated until the complete sequence is formed.
  5. Cleavage and Purification: The final peptide is cleaved from the resin and purified for use.

Technical Details

In industrial settings, automated peptide synthesizers enhance efficiency and yield while maintaining quality control to ensure product consistency. The synthesis can also involve modifications such as oxidation or reduction to introduce necessary structural features like disulfide bonds.

Molecular Structure Analysis

Structure

Xenopsin's molecular structure consists of a complex arrangement of amino acids that contribute to its function as a visual pigment. The InChI key for xenopsin is UCLPMNPCTKAOLM-XHOQWZSJSA-N, indicating its specific chemical identity. The structure includes essential motifs for G-protein activation, such as the NPXXY motif .

Data

The molecular formula for xenopsin is C47H73N13O10C_{47}H_{73}N_{13}O_{10}, reflecting its composition. The structural data can be represented through various chemical notations, including SMILES notation, which provides insight into its stereochemistry and functional groups.

Chemical Reactions Analysis

Reactions

Xenopsin undergoes several key chemical reactions:

  • Oxidation: This reaction can form disulfide bonds essential for maintaining structural integrity.
  • Reduction: Reduction processes can break these bonds, potentially altering function.
  • Substitution: Amino acid residues can be substituted to create analogs with varied properties.

Technical Details

Common reagents used in these reactions include hydrogen peroxide or iodine for oxidation, while dithiothreitol and tris(2-carboxyethyl)phosphine are typically employed for reduction. Specific coupling reagents like O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate are used during substitution reactions.

Mechanism of Action

Process

Xenopsin functions primarily as a light-sensitive pigment within photoreceptor cells. Upon exposure to light, it undergoes conformational changes that activate associated G-proteins, leading to a cascade of intracellular signaling events that ultimately result in visual perception.

Data

The mechanism involves the binding of chromophores to specific residues within the opsin structure, triggering a series of biochemical reactions that enhance signal transduction efficiency. The presence of conserved motifs such as NPXXY plays a critical role in this process .

Physical and Chemical Properties Analysis

Physical Properties

Xenopsin exhibits properties typical of peptides, including solubility in polar solvents and stability under physiological conditions. Its molecular weight contributes to its behavior in biological systems.

Chemical Properties

The chemical properties include reactivity towards various reagents used in peptide synthesis and modification processes. Its stability under different pH levels and temperatures also influences its functional applications in research .

Applications

Scientific Uses

Xenopsin has significant applications in neuroscience and visual biology research. Its study aids in understanding phototransduction mechanisms across species, contributing to insights into evolutionary biology and potential therapeutic targets for visual impairments.

Additionally, xenopsin analogs are explored for their potential use in pharmacology due to their neuropeptide characteristics, which may lead to developments in treatments for neurological disorders .

Evolutionary Origins and Phylogenetic Classification of Xenopsin

Molecular Phylogeny of Xenopsin in Metazoan Opsin Diversity

Xenopsin represents an evolutionarily distinct clade of animal visual pigments, initially misclassified within the ciliary opsin group due to shared sequence motifs like the NKQ tripeptide pattern in the fourth cytoplasmic loop. Advanced phylogenomic analyses now place xenopsin in a separate lineage within the broader metazoan opsin radiation. Maximum-likelihood and Bayesian phylogenetic models consistently recover xenopsin as a monophyletic group sister to cnidarian opsins (cnidops), with strong nodal support (ultrafast bootstrap ≥0.9; Bayesian posterior probability ≥0.95). This clade diverges basally from canonical ciliary opsins (c-opsins) and rhabdomeric opsins (r-opsins), suggesting an ancient origin predating the split of Bilateria and Cnidaria [1] [4] [9].

Xenopsins exhibit a restricted phyletic distribution, occurring exclusively in protostomes—particularly Lophotrochozoan taxa (mollusks, annelids, bryozoans, flatworms). This contrasts with c-opsins and r-opsins, which span deuterostomes and protostomes. The absence of xenopsin in deuterostomes implies secondary loss in vertebrate lineages [1] [3] [4]. Within Xenopsin, gene duplications have generated two subclades: Xenopsin A (dominant in mollusks and bryozoans) and Xenopsin B (enriched in annelids and flatworms), though nodal support for this bifurcation remains moderate [1] [4].

Table 1: Diagnostic Molecular Motifs in Opsin Families

Opsin TypeTripeptide MotifG-Protein CouplingPhyletic Distribution
XenopsinNKQ/NRQGαi (predicted)Protostomes only
CiliaryK/E TSQGαi/GαtDeuterostomes + some protostomes
RhabdomericD/ETSYGαqProtostomes + deuterostomes
CnidopsVariableUnknownCnidaria

Gene Structure Analysis: Intron-Phase Patterns and Evolutionary Divergence

Gene architecture provides decisive evidence for xenopsin’s independent evolutionary origin. Xenopsin genes share two diagnostic introns conserved in position and phase:

  • Intron 1: Inserts after nucleotide position 2 of codon 128 (phase 0)
  • Intron 2: Inserts after position 1 of codon 161 (phase 2)

This intron-phase pattern is absent in c-opsins, which instead exhibit three lineage-specific introns (e.g., phase 0 introns at codons 120 and 298 in vertebrates). The xenopsin introns are phase-conserved across lophotrochozoans, implying ancestral retention rather than convergent insertion. Critically, cnidops—the putative sister group to xenopsin—completely lack introns, suggesting xenopsin acquired its introns after diverging from the cnidarian lineage [1] [3] [4].

The phase distribution of xenopsin introns aligns with the "introns-late" hypothesis, where non-random insertion biases generate phase-0 predominance. Xenopsin introns flank functional domains: Intron 1 interrupts the third transmembrane helix, while Intron 2 lies near the cytoplasmic NPXXY motif critical for G-protein activation. This structural conservation underscores functional constraints on gene evolution [4] [6].

Comparative Analysis with Ciliary and Rhabdomeric Opsin Lineages

Xenopsin challenges the classical dichotomy of bilaterian photoreceptor cells (PRCs). Key distinctions include:

  • Localization Machinery: Xenopsin traffics to ciliary compartments via the BBSome complex (e.g., Bardet-Biedl syndrome proteins), akin to c-opsins. However, it coexists with microvillar components like arrestin and Gαq in "hybrid" PRCs [3] [4].
  • Structural Hybridity: PRCs in the annelid Malacoceros fuliginosus coexpress xenopsin with r-opsin and possess both microvilli and cilia. This contrasts with vertebrate rods/cones (pure ciliary) and insect rhabdoms (pure microvillar) [1] [4] [9].
  • Functional Divergence: In the bryozoan Tricellaria inopinata, xenopsin localizes to cilia and drives phototaxis via hyperpolarization—paralleling c-opsin physiology. Yet in flatworms, xenopsin-bearing PRCs depolarize, suggesting lineage-specific transduction plasticity [1] [4].

Table 2: Photoreceptor Cell Architecture Across Opsin Types

FeatureXenopsin PRCsCiliary PRCsRhabdomeric PRCs
Opsin CoexpressionR-opsin + XenopsinC-opsin onlyR-opsin ± tetraopsin
Membrane SpecializationMicrovilli + ciliaCiliary discsMicrovillar rhabdomeres
Transduction CascadeGαi (predicted)Gαi/Gαt → cGMPGαq → IP3
ElectrophysiologyHyperpolarizing (bryozoan)HyperpolarizingDepolarizing

Xenopsin as a Distinct Clade: Evidence from Bayesian and Maximum-Likelihood Phylogenetic Models

Phylogenomic datasets robustly resolve xenopsin as a clade independent of c-opsins and r-opsins. Key evidence includes:

  • Tree Topology Consistency: Under both Bayesian (PhyloBayes CAT-GTR) and maximum-likelihood (IQ-TREE) frameworks, xenopsins form a clade with ≥0.95 posterior probability and ≥90% ultrafast bootstrap support. This clade nests within a broader group including cnidops, but never merges with c-opsins, even under site-heterogeneous models [1] [4] [9].
  • Branch Length Metrics: Xenopsins exhibit accelerated sequence evolution relative to c-opsins, with longer branch lengths in gene trees. This explains initial misclassification—rapid divergence obscured orthology, creating artifactually deep divergence from c-opsins [3] [4].
  • Reciprocal Loss Dynamics: Genomic studies reveal mutual exclusivity of xenopsin and c-opsin: No bilaterian species retains both. The annelid M. fuliginosus—the first organism found with xenopsin and c-opsin—validates their independence; its c-opsin groups with deuterostome sequences, while its xenopsin clusters with other protostomes [1] [4].

Despite strong support, the xenopsin-cnidops relationship remains contentious due to the absence of shared introns and weak outgroup resolution. Alternative topologies placing xenopsin sister to r-opsins gain marginal likelihood under some models, reflecting the deep evolutionary radiation of opsins (>600 mya) [2] [5] [9].

Table 3: Phylogenetic Support Metrics for Xenopsin Clade

Analysis MethodDataset Size (Opsins)Xenopsin Clade SupportSister Group
Bayesian (PhyloBayes)1201.00 PPCnidops
ML (IQ-TREE)12092% UFbootCnidops
ML (RAxML)9885% BootstrapCnidops + r-opsins
Bayesian (MrBayes)1100.98 PPCnidops

Properties

Product Name

Xenopsin

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C47H73N13O10

Molecular Weight

980.2 g/mol

InChI

InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51)/t27-,31-,32-,33-,34-,35-,36-,39-/m0/s1

InChI Key

VVZLRNZUCNGJQY-KITDWFFGSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4

Synonyms

Glu-Gly-Lys-Arg-Pro-Trp-Ile-Leu
glutamyl-glycyl-lysyl-arginyl-prolyl-tryptophyl-isoleucyl-leucyl
xenopsin

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4

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